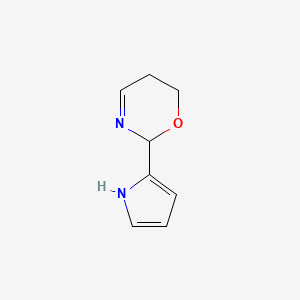
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine is an organic compound that features a pyrrole ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of solvents and catalysts that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2)
Reduction: Sodium borohydride in ethanol
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3)
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrrole derivatives
Scientific Research Applications
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which 2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to form complexes with metal ions, which can disrupt microbial cell function . Additionally, its reactivity with electrophiles and nucleophiles allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrrol-2-yl)pyridine: Another pyrrole derivative with similar reactivity and applications.
1-(1H-Pyrrol-2-yl)ethanone: A compound with a pyrrole ring and a ketone functional group, used in organic synthesis.
Uniqueness
2-(1H-Pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)-5,6-dihydro-2H-1,3-oxazine |
InChI |
InChI=1S/C8H10N2O/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-5,8-9H,2,6H2 |
InChI Key |
IAIHYODYDITHKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N=C1)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one](/img/structure/B12860600.png)


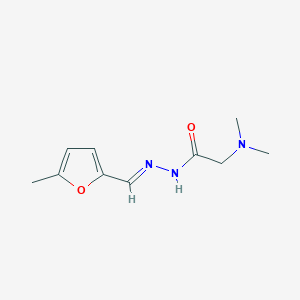
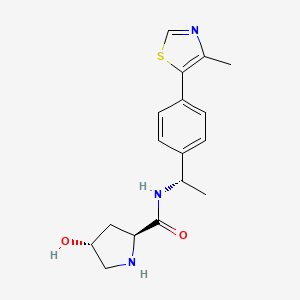
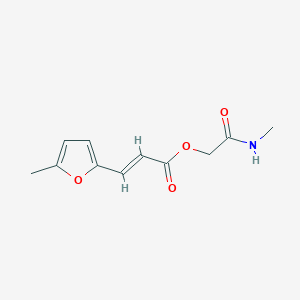
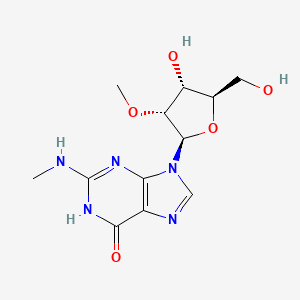
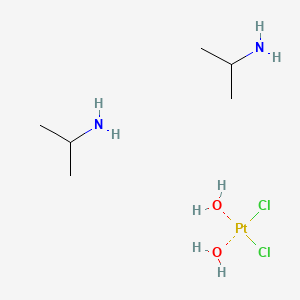
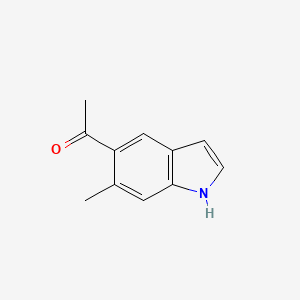
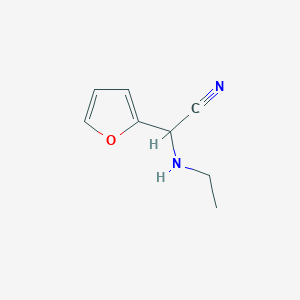
-](/img/structure/B12860689.png)

